6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
Description
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-10-6-13(23)14(7-27-10)28-15(24)11-4-2-3-5-12(11)21(25)26/h2-7H,8H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYBZVVWAZEEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyran ring, a thiadiazole moiety, and various functional groups that contribute to its biological activity. This article explores the biological activities of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.5 g/mol. The structural features include:
- Pyran ring : Contributes to the compound's reactivity.
- Thiadiazole moiety : Known for its diverse biological activities.
- Acetamido group : Enhances solubility and bioavailability.
Synthesis
The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate typically involves multi-step reactions that incorporate various reagents and conditions to ensure the formation of the desired product.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have tested its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) observed were promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound may serve as a potential lead for developing new antibiotics.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The thiadiazole moiety is believed to play a crucial role in disrupting cellular processes by targeting specific enzymes involved in these pathways.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of various derivatives of thiadiazole compounds, including our target compound. The findings indicated that modifications to the thiadiazole ring significantly affected antibacterial potency, with certain derivatives showing enhanced activity against resistant strains of bacteria .
- In Vitro Testing : In vitro assays demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for many existing antibiotics. This suggests a favorable therapeutic index and potential for clinical application .
- Synergistic Effects : Combination studies with standard antibiotics revealed synergistic effects, enhancing overall antibacterial efficacy when used in conjunction with traditional treatments .
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Pyran ring : A six-membered ring containing one oxygen atom.
- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Acetamido group : Enhances solubility and biological activity.
These features contribute to the compound's reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Compounds derived from thiadiazole and pyran rings have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
A comparative analysis of related compounds reveals that those with electron-withdrawing groups (like nitro groups) tend to exhibit enhanced antibacterial properties .
Anticancer Activity
Studies have highlighted the potential anticancer properties of similar heterocyclic compounds. The introduction of specific substituents can lead to increased cytotoxicity against various cancer cell lines. For example, derivatives incorporating thiadiazole rings have been reported to show promising results in inhibiting tumor growth .
Case Studies
- Antimicrobial Activity Study : A study evaluated several derivatives of pyran and thiadiazole for their antimicrobial efficacy using disc diffusion methods. Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran demonstrated zones of inhibition against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related compounds on cancer cell lines such as HCT116 and MCF7. Results indicated that modifications in the molecular structure significantly influenced their anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Compounds 4a-4q () share the pyran-thiadiazole backbone but differ in the substituents on the benzamido group. Key distinctions include:
The nitro group in the target compound may confer unique reactivity (e.g., nitroreductase activation in hypoxic environments) compared to methyl or methoxy derivatives .
Thiadiazole Derivatives with Functional Group Variations
lists thiadiazole derivatives with diverse functional groups:
The target’s ester group enhances lipophilicity compared to sulfonic acid derivatives, favoring passive diffusion across membranes. However, it may exhibit lower hydrolytic stability than amide-based analogues like compound d .
Antibiotic Analogues with Thiadiazole-Thio Moieties
Cefazolin () shares a thiadiazole-thio group but diverges in core structure:
The absence of a β-lactam ring in the target compound suggests a distinct mechanism of action, possibly targeting non-penicillin-binding proteins or enzymes like carbonic anhydrase (common for thiadiazoles) .
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound’s synthesis is plausible via methods in and but requires optimization for nitrobenzoate esterification.
- Bioactivity Predictions: The nitro group may enhance antibacterial activity under anaerobic conditions (via nitroreductase activation) . Acetamido and thioether groups likely reduce acute toxicity compared to free thiol or amino derivatives .
- Physicochemical Properties :
- Calculated LogP (estimated): ~2.5 (higher than sulfonic acid analogues, lower than methylbenzamido derivatives).
- Hydrolytic stability: Moderate (ester group prone to enzymatic cleavage).
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For analogous thiadiazole-pyran derivatives, stepwise protocols are recommended:
- Temperature : Maintain 60–80°C during thioether bond formation to minimize side reactions .
- Solvent System : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions involving thiadiazole and pyran moieties .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the acetamido-thiadiazole and pyran-ester components .
Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity with HPLC (>95%) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural validation relies on:
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., thiadiazole C-S at ~160 ppm in 13C NMR; pyran C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- FT-IR : Identify key stretches (e.g., nitrobenzoate C=O at ~1720 cm⁻¹, thioether S-C at ~680 cm⁻¹) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; monitor degradation via HPLC .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; assess decomposition by TLC .
Thiadiazole derivatives are prone to hydrolysis under alkaline conditions, so lyophilized storage at -20°C is advised .
Advanced Research Questions
Q. What strategies can elucidate the mechanism of action for this compound in antimicrobial assays?
- Methodological Answer : Combine in vitro and in silico approaches:
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal CYP51, as thiadiazole-pyran hybrids disrupt folate/sterol biosynthesis .
- Molecular Docking : Use AutoDock Vina to model interactions between the nitrobenzoate group and target enzymes (e.g., DHFR’s active site) .
- Resistance Studies : Compare MIC values against wild-type vs. efflux-pump-deficient strains (e.g., E. coli ΔacrAB) to identify transport-mediated resistance .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer : Perform systematic SAR studies:
- Nitrobenzoate Substituents : Replace 2-nitro with electron-withdrawing groups (e.g., 3-CF3) to improve membrane permeability .
- Pyran Ring : Introduce methyl groups at C-5 to sterically shield the 4-oxo group from metabolic oxidation .
- Thiadiazole Core : Substitute acetamido with trifluoroacetamido to enhance plasma stability .
Validate modifications via logP measurements (shake-flask method) and microsomal stability assays .
Q. How should researchers resolve contradictions in reported biological activities of analogous compounds?
- Methodological Answer : Address discrepancies through:
- Standardized Assays : Re-test compounds under uniform conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Reanalysis : Use X-ray crystallography to confirm if polymorphic forms or stereochemical variations exist .
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC50 values for kinase inhibition) using statistical tools like ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
